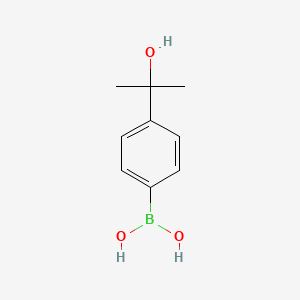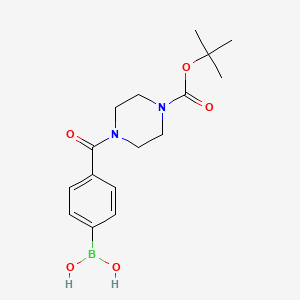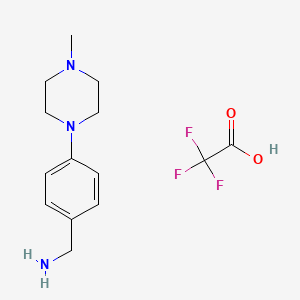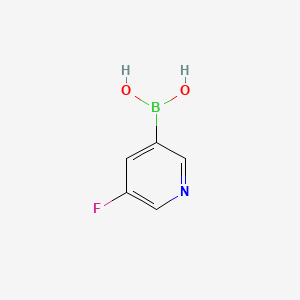
5-Fluoropyridine-3-boronic acid
Descripción general
Descripción
5-Fluoropyridine-3-boronic acid is a pharmaceutical intermediate . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular formula of 5-Fluoropyridine-3-boronic acid is C5H5BFNO2 . The InChI Key is FVEDGBRHTGXPOK-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as 5-Fluoropyridine-3-boronic acid, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
5-Fluoropyridine-3-boronic acid appears as white to cream or pale yellow crystals or crystalline powder . It is soluble in hot methanol . The molecular weight is 140.91 .Aplicaciones Científicas De Investigación
“5-Fluoropyridine-3-boronic acid” is primarily used as a pharmaceutical intermediate . This means it’s a substance produced during the synthesis of a pharmaceutical drug. It’s an important component in the production of various pharmaceuticals .
Another potential application of “5-Fluoropyridine-3-boronic acid” is in the Suzuki–Miyaura coupling . The Suzuki–Miyaura coupling is a type of chemical reaction where a carbon–carbon bond is formed from a boron compound and an organic halide in the presence of a palladium catalyst . This reaction is widely used in organic chemistry to create carbon–carbon bonds, which are crucial in the creation of complex organic molecules .
“5-Fluoropyridine-3-boronic acid” is primarily used as a pharmaceutical intermediate . This means it’s a substance produced during the synthesis of a pharmaceutical drug. It’s an important component in the production of various pharmaceuticals .
Another potential application of “5-Fluoropyridine-3-boronic acid” is in the Suzuki–Miyaura coupling . The Suzuki–Miyaura coupling is a type of chemical reaction where a carbon–carbon bond is formed from a boron compound and an organic halide in the presence of a palladium catalyst . This reaction is widely used in organic chemistry to create carbon–carbon bonds, which are crucial in the creation of complex organic molecules .
Boronic acids, including “5-Fluoropyridine-3-boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection . Boronic acids are also used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDGBRHTGXPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660178 | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyridine-3-boronic acid | |
CAS RN |
872041-86-6 | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872041-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoropyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



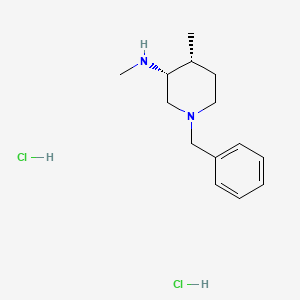
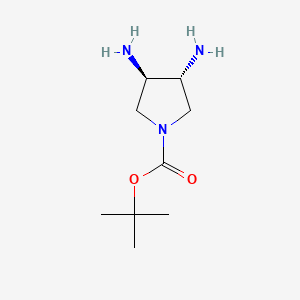
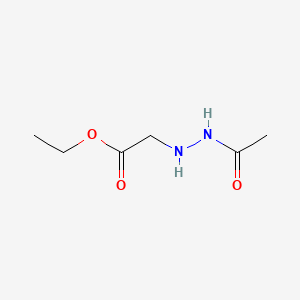
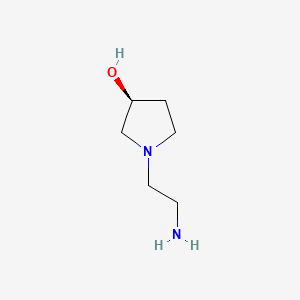

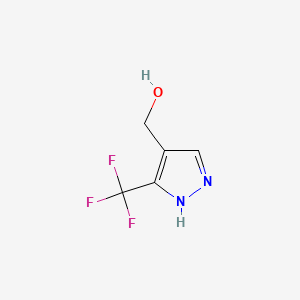
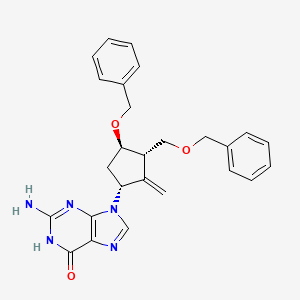
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)
